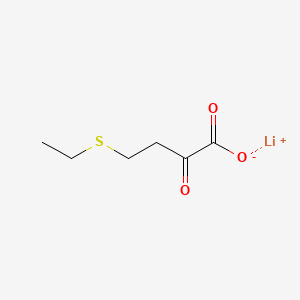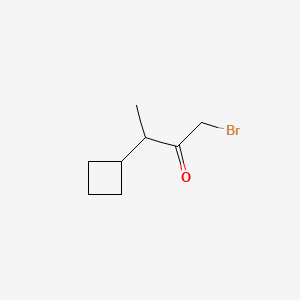
4-ethoxypyridine-3-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxypyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H8ClNO3S. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 4-position and a sulfonyl chloride group at the 3-position, with an additional hydrochloride group. This compound is often used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-ethoxypyridine.
Sulfonylation: The 4-ethoxypyridine undergoes sulfonylation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position.
Hydrochloride Formation: The resulting 4-ethoxypyridine-3-sulfonyl chloride is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Sulfonylation: Using industrial-grade chlorosulfonic acid and 4-ethoxypyridine.
Purification: The crude product is purified through recrystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxypyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 4-ethoxypyridine-3-sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonic Acid: Formed from hydrolysis.
Sulfonamide: Formed from reduction.
Scientific Research Applications
4-Ethoxypyridine-3-sulfonyl chloride hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceuticals: Utilized in the synthesis of sulfonamide-based drugs.
Biochemistry: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Material Science: Used in the preparation of functionalized materials with sulfonyl groups.
Mechanism of Action
The mechanism of action of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride primarily involves its reactive sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine-3-sulfonyl chloride hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloropyridine-3-sulfonyl chloride hydrochloride: Similar structure but with a chloro group instead of an ethoxy group.
4-Methylpyridine-3-sulfonyl chloride hydrochloride: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
4-Ethoxypyridine-3-sulfonyl chloride hydrochloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. This uniqueness makes it a valuable reagent in specific synthetic applications where the ethoxy group provides distinct advantages .
Properties
IUPAC Name |
4-ethoxypyridine-3-sulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S.ClH/c1-2-12-6-3-4-9-5-7(6)13(8,10)11;/h3-5H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXHJOPGZOXXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)S(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)


![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)




![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)

![3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B6610549.png)
![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)
